N-[2-(2-bromoethoxy)ethyl]acetamide

Catalog No.
S882822
CAS No.
1540468-59-4
M.F
C6H12BrNO2
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2-bromoethoxy)ethyl]acetamide

CAS Number

1540468-59-4

Product Name

N-[2-(2-bromoethoxy)ethyl]acetamide

IUPAC Name

N-[2-(2-bromoethoxy)ethyl]acetamide

Molecular Formula

C6H12BrNO2

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C6H12BrNO2/c1-6(9)8-3-5-10-4-2-7/h2-5H2,1H3,(H,8,9)

InChI Key

SNZFTGWTTWWKHN-UHFFFAOYSA-N

SMILES

CC(=O)NCCOCCBr

Canonical SMILES

CC(=O)NCCOCCBr

N-[2-(2-bromoethoxy)ethyl]acetamide is a chemical compound characterized by its acetamide functional group linked to a bromoethoxy chain. Its molecular formula is C6H12BrNO2C_6H_{12}BrNO_2, and it has a molecular weight of approximately 202.07 g/mol. The presence of the bromo group enhances its reactivity, making it a valuable intermediate in various chemical syntheses. The compound features a bromoethoxy substituent that can participate in nucleophilic substitution reactions, which are crucial for forming more complex molecules.

There is no known mechanism of action described for N-[2-(2-bromoethoxy)ethyl]acetamide due to the lack of research on its biological activity.

  • Bromoethoxy Group: Organic bromides can be irritating to the skin, eyes, and respiratory system. They may also be harmful if ingested [].
  • Amide Bond: While generally stable, amides can decompose upon heating, releasing potentially harmful fumes.

  • Substitution Reactions: The bromo group can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Oxidation and Reduction: The compound may also undergo oxidation and reduction reactions, particularly affecting the thienoimidazole ring if present in related compounds.

Major Products Formed

  • Substitution Products: Depending on the nucleophile used, products can include azido, cyano, or thiol derivatives.
  • Hydrolysis Products: Hydrolysis results in carboxylic acids and amines.
  • Oxidation Products: Possible oxidized products include carboxylic acids or ketones.

The biological activity of N-[2-(2-bromoethoxy)ethyl]acetamide is influenced by its structural features. It may interact with specific molecular targets such as enzymes or receptors, potentially modulating various biological pathways including cell proliferation and apoptosis. The presence of the bromo group is significant as it often enhances the compound's bioactivity compared to its non-brominated analogs.

The synthesis of N-[2-(2-bromoethoxy)ethyl]acetamide typically involves several steps:

  • Preparation of 2-Bromoethanol: Ethylene glycol is reacted with hydrobromic acid to yield 2-bromoethanol.
  • Formation of Ethoxy Chain: 2-Bromoethanol is reacted with ethylene oxide to form 2-(2-bromoethoxy)ethanol.
  • Acetamide Formation: The final step involves the reaction of the ethoxy-substituted compound with acetic anhydride or acetyl chloride to introduce the acetamide functional group.

N-[2-(2-bromoethoxy)ethyl]acetamide has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Useful in studies exploring reaction mechanisms involving bromoalkyl groups.
  • Material Science: Potential applications in developing new materials with specific properties.

Research into the interaction of N-[2-(2-bromoethoxy)ethyl]acetamide with biological targets is essential for understanding its potential therapeutic effects. Studies may focus on:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activity related to metabolic pathways.
  • Receptor Binding: Assessing its affinity for specific receptors that could lead to pharmacological effects.

Several compounds share structural similarities with N-[2-(2-bromoethoxy)ethyl]acetamide:

  • N-(2-(4-Bromophenoxy)ethyl)acetamide
    • Contains a bromophenyl ether instead of a bromoethoxy group.
    • Exhibits different biological activities due to structural variations.
  • Carbamic Acid, N-[2-(2-bromoethoxy)ethyl]-1,1-dimethylethyl Ester
    • Features an ester functional group instead of an amide.
    • May show distinct reactivity profiles compared to N-[2-(2-bromoethoxy)ethyl]acetamide.
  • N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide
    • Has a phenyl ring connected via an ethoxy linker.
    • Differences in substituents impact its biological activity and reactivity.

Uniqueness

N-[2-(2-bromoethoxy)ethyl]acetamide is unique due to its combination of a bromoethoxy chain and an acetamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and synthetic organic chemistry.

N-[2-(2-bromoethoxy)ethyl]acetamide is systematically identified by its Chemical Abstracts Service registry number 1540468-59-4, which provides unambiguous identification within chemical databases worldwide. The compound's molecular formula is documented as C6H12BrNO2, corresponding to a molecular weight of 210.07 grams per mole. The systematic name reflects the International Union of Pure and Applied Chemistry nomenclature conventions, describing the acetamide core structure with an N-substituted chain containing both ether and bromo functionalities.

The structural representation through Simplified Molecular Input Line Entry System notation is recorded as CC(=O)NCCOCCBr, which delineates the connectivity pattern beginning with the acetyl group, proceeding through the nitrogen-linked ethyl chain, the ether oxygen, and terminating with the bromoethyl segment. This notation system provides computational chemists and database systems with a standardized method for representing the compound's three-dimensional structure. The compound's systematic name can alternatively be expressed as 2-(2-bromoethoxy)-N-ethylacetamide, depending on the naming convention employed, though the primary designation remains N-[2-(2-bromoethoxy)ethyl]acetamide in most chemical literature and commercial databases.

The compound exhibits characteristic organobromine properties due to the presence of the carbon-bromine bond, which imparts electrophilic character to the terminal carbon atom. This structural feature positions the compound within the broader class of alkyl bromides, specifically those containing additional functional groups that can participate in complementary chemical transformations. The ether linkage within the molecular framework provides conformational flexibility while maintaining chemical stability under standard laboratory conditions.

PropertyValueReference
Chemical Abstracts Service Number1540468-59-4
Molecular FormulaC6H12BrNO2
Molecular Weight210.07 g/mol
Simplified Molecular Input Line Entry SystemCC(=O)NCCOCCBr
International Union of Pure and Applied Chemistry NameN-[2-(2-bromoethoxy)ethyl]acetamide

Historical Context in Organobromine Chemistry

The development of organobromine chemistry has been instrumental in advancing synthetic organic chemistry since the early recognition of bromine's unique properties in chemical transformations. Bromine was first prepared in significant quantities around 1860, though bromine-containing compounds had been utilized for centuries, particularly in the production of Tyrian purple dye from mussel secretions, which contained organobromine compounds as key constituents. The historical significance of organobromine chemistry extends beyond simple halogenation reactions to encompass sophisticated synthetic methodologies that exploit the intermediate reactivity of carbon-bromine bonds compared to their chlorine and iodine counterparts.

The radical chemistry of organobromine compounds has been extensively investigated, particularly regarding their application in addition and telomerization reactions. These investigations revealed that organobromine compounds readily participate in radical processes due to the relatively weak carbon-bromine bond, with bond dissociation energies of approximately 72.1 kilocalories per mole, positioned between the stronger carbon-chlorine bonds and weaker carbon-iodine bonds. This intermediate bond strength provides optimal reactivity for many synthetic applications, allowing for controlled reaction conditions that balance reactivity with selectivity.

The synthesis and study of compounds like N-[2-(2-bromoethoxy)ethyl]acetamide represent the culmination of decades of research into organobromine chemistry, where researchers have developed methodologies for incorporating bromine atoms into complex molecular frameworks while maintaining functional group compatibility. The presence of both ether and amide functionalities alongside the bromine atom demonstrates the sophisticated control modern synthetic chemistry has achieved over multifunctional organobromine compounds. Historical studies on radical addition reactions have shown that compounds containing bromine atoms at specific positions can undergo stereocontrolled reactions, leading to the selective formation of particular stereoisomers when reacting with chiral substrates.

The broader context of naturally occurring organobromine compounds provides additional perspective on the significance of synthetic analogues like N-[2-(2-bromoethoxy)ethyl]acetamide. Of the approximately 3200 known naturally occurring organohalogen compounds, more than 1600 contain bromine, ranging from simple molecules like bromoform to complex alkaloids found in marine organisms. This natural abundance of organobromine structures underscores the importance of developing synthetic methodologies for accessing similar molecular architectures in laboratory settings.

Significance in Synthetic Organic Chemistry

N-[2-(2-bromoethoxy)ethyl]acetamide occupies a significant position in synthetic organic chemistry due to its multifunctional nature and the reactivity patterns enabled by its structural features. The compound's design incorporates multiple reactive sites that can be selectively manipulated under appropriate reaction conditions, making it a valuable synthetic intermediate for constructing more complex molecular targets. The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the acetamide functionality provides opportunities for further derivatization through standard amide chemistry.

The presence of the bromoethoxy substituent enhances the compound's reactivity profile compared to simple acetamide derivatives, as the bromine atom can participate in nucleophilic substitution reactions that are crucial for forming carbon-carbon and carbon-heteroatom bonds. This reactivity pattern is particularly valuable in medicinal chemistry applications where the systematic modification of lead compounds requires reliable methods for introducing diverse substituents at specific molecular positions. The ether linkage within the molecule provides conformational flexibility that can be exploited in structure-activity relationship studies.

Research into the biological activity of N-[2-(2-bromoethoxy)ethyl]acetamide has indicated potential interactions with specific molecular targets, including enzymes and receptors. The compound's structural features may enable modulation of various biological pathways, particularly those involving cell proliferation and programmed cell death mechanisms. The bromine atom's presence often enhances bioactivity compared to non-halogenated analogues, a phenomenon observed across numerous pharmaceutical compounds where halogen substitution provides improved binding affinity or metabolic stability.

The synthetic applications of N-[2-(2-bromoethoxy)ethyl]acetamide extend to its use as a building block in complex organic syntheses, where the compound can serve as a precursor for introducing acetamide functionality into larger molecular frameworks. The synthesis typically involves multiple steps, beginning with appropriate starting materials and employing standard organic transformations to construct the target structure. The compound's utility in synthetic chemistry is further enhanced by its compatibility with various reaction conditions and its stability under standard laboratory storage conditions.

Synthetic ApplicationDescriptionKey Features
Nucleophilic SubstitutionTerminal bromine serves as leaving groupHigh reactivity, broad substrate scope
Amide DerivatizationAcetamide group enables further functionalizationStability under various conditions
Medicinal ChemistryStructural modification of bioactive compoundsEnhanced bioactivity potential
Complex SynthesisBuilding block for larger molecular targetsMultifunctional reactivity profile

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural characterization of N-[2-(2-bromoethoxy)ethyl]acetamide [4] [5]. The compound's Nuclear Magnetic Resonance spectrum reveals characteristic signals corresponding to different proton environments within the molecular structure [4] [5]. The acetamide methyl group typically appears in the chemical shift range of 2.00 to 2.06 parts per million, which falls within the expected region for acetamide derivatives [5].

The Nuclear Magnetic Resonance analysis of halogenated acetamide derivatives demonstrates specific patterns that are diagnostic for structural identification [6] [7]. The presence of the bromoethoxy chain introduces additional complexity to the spectrum, with the ethoxy protons appearing as characteristic multiplets in the aliphatic region [7]. The Nuclear Magnetic Resonance spectroscopic data provides crucial information about the compound's connectivity and stereochemical features [7].

Proton Nuclear Magnetic Resonance spectroscopy reveals the presence of distinct chemical environments within the molecule [4] [5]. The acetamide proton typically exhibits a characteristic chemical shift and coupling pattern that confirms the presence of the amide functionality [5]. The bromoethoxy chain protons display specific multiplicities and integration ratios that are consistent with the proposed molecular structure [7].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule [4] [8]. The carbonyl carbon of the acetamide group appears in the characteristic downfield region, typically around 170 parts per million [8]. The aliphatic carbon atoms of the bromoethoxy chain exhibit chemical shifts that are influenced by the proximity to the electronegative bromine and oxygen atoms [8].

Mass Spectrometric Characterization

Mass spectrometry represents a powerful analytical technique for the molecular characterization of N-[2-(2-bromoethoxy)ethyl]acetamide [2] [9]. The compound exhibits a molecular ion peak at m/z 210.01242 for the [M+H]+ adduct, confirming the molecular weight and elemental composition [2]. The mass spectrometric fragmentation pattern provides valuable structural information through the identification of characteristic fragment ions [10].

The predicted collision cross section values for various adduct ions have been calculated for the compound [2]. The [M+H]+ adduct exhibits a predicted collision cross section of 139.4 Ų, while the [M+Na]+ adduct shows a value of 139.5 Ų [2]. These values provide important information for ion mobility spectrometry applications and structural confirmation [2].

Adductm/zPredicted CCS (Ų)
[M+H]+210.01242139.4
[M+Na]+231.99436139.5
[M+NH4]+227.03896143.0
[M+K]+247.96830140.4
[M-H]-207.99786137.5

Mass spectrometric fragmentation of halogenated acetamide derivatives follows predictable patterns based on the structural features present in the molecule [10]. The bromine atom contributes to characteristic isotope patterns in the mass spectrum, with the presence of both 79Br and 81Br isotopes creating distinctive doublet peaks separated by two mass units [10]. The fragmentation behavior of the compound is influenced by the weak bonds adjacent to the bromine atom and the stability of the resulting fragment ions [10].

The acetamide functionality contributes to specific fragmentation pathways, including the loss of the acetyl group (43 mass units) and the formation of characteristic nitrogen-containing fragments [10]. The ether linkage in the bromoethoxy chain represents another potential fragmentation site, leading to the formation of characteristic oxygen-containing fragments [10].

Computational Modeling of Electronic Configuration

Computational modeling approaches, particularly density functional theory calculations, provide valuable insights into the electronic configuration and molecular properties of N-[2-(2-bromoethoxy)ethyl]acetamide [11] [12]. These theoretical investigations reveal important information about the compound's electronic structure, including frontier molecular orbital energies and electrostatic potential distributions [11] [12].

Density functional theory studies of halogenated acetamide derivatives demonstrate the influence of halogen substituents on the electronic properties of these compounds [11] [12]. The presence of the bromine atom significantly affects the molecular orbital energies and charge distribution within the molecule [11] [12]. The computational analysis reveals that brominated acetamide derivatives exhibit enhanced electrophilic character compared to their non-halogenated counterparts [11] [12].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about the chemical reactivity and stability of the compound [13]. These frontier molecular orbital calculations indicate the preferred sites for nucleophilic and electrophilic attacks [13]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as an indicator of the compound's chemical hardness and reactivity [13].

Natural bond orbital analysis reveals the nature of bonding interactions within the molecule and provides insights into the electronic structure [11] [12]. The calculations demonstrate significant charge transfer interactions between the bromine atom and adjacent carbon atoms, reflecting the electronegative nature of the halogen substituent [11] [12]. The computational modeling also reveals the influence of the ether oxygen atoms on the overall electronic distribution within the molecule [11] [12].

Electrostatic potential calculations provide valuable information about the molecular recognition properties and potential interaction sites [14] [15]. The bromine atom exhibits a characteristic sigma-hole, which represents a region of positive electrostatic potential that can participate in halogen bonding interactions [14]. These computational insights are crucial for understanding the compound's potential biological activities and intermolecular interactions [14] [15].

Comparative Analysis with Halogenated Acetamide Derivatives

The comparative analysis of N-[2-(2-bromoethoxy)ethyl]acetamide with other halogenated acetamide derivatives reveals important structure-activity relationships and electronic property variations [16] [17]. Halogenated acetamide compounds exhibit distinct physicochemical properties that depend on the nature of the halogen substituent and its position within the molecular framework [16] [17].

The reactivity order of halogenated acetamides follows the established pattern of iodine > bromine > chlorine, reflecting the decreasing electronegativity and increasing polarizability of the halogen atoms [17] [18]. Iodoacetamide derivatives demonstrate the highest reactivity toward nucleophilic substitution reactions, followed by brominated and chlorinated analogs [17] [18]. This reactivity pattern is attributed to the relative ease of carbon-halogen bond cleavage, with the carbon-iodine bond being the weakest and most readily broken [18].

Compound TypeRelative ReactivityElectronic PropertiesBiological Activity
IodoacetamideHighestMost electrophilicMost potent inhibition
BromoacetamideModerateIntermediateModerate activity
ChloroacetamideLowestLeast electrophilicWeakest activity

The electronic properties of halogenated acetamides are significantly influenced by the halogen substituent [19] [20]. Computational studies reveal that the sigma-hole effect becomes more pronounced with increasing halogen size, with iodinated compounds exhibiting the largest positive electrostatic potential regions [14]. This electronic characteristic correlates with the compounds' ability to form halogen bonds and interact with biological targets [14].

The comparative toxicological profiles of monohalogenated acetamides demonstrate structure-dependent effects [17]. The rank order of toxicity generally follows the pattern iodoacetamide > bromoacetamide > chloroacetamide, which correlates with their relative electrophilic reactivity [17]. This relationship reflects the compounds' ability to form covalent bonds with nucleophilic sites in biological molecules, particularly cysteine residues [17].

The substitution pattern and electronic effects of halogen atoms in acetamide derivatives significantly influence their chemical and biological properties [16] [20]. Meta-substituted halogenated acetamides often exhibit different reactivity patterns compared to para-substituted analogs, reflecting the distinct electronic effects of substituent positioning [19]. The comparative analysis reveals that halogenation generally shifts the functional activity of acetamide derivatives toward enhanced electrophilic character and modified biological profiles [16] [20].

The synthesis of N-[2-(2-bromoethoxy)ethyl]acetamide involves several distinct synthetic pathways, each with unique advantages and limitations. The most prevalent approaches utilize nucleophilic substitution mechanisms and acylation reactions to construct the target molecule [1] [2].

Direct Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis represents the most widely employed methodology for constructing ether linkages in bromoethoxyethyl derivatives [3] [4]. This approach involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide through an SN2 mechanism [1] [5]. For N-[2-(2-bromoethoxy)ethyl]acetamide synthesis, 2-(2-hydroxyethoxy)ethanol serves as the nucleophile precursor, which upon deprotonation with sodium hydride or potassium carbonate, attacks bromoacetyl derivatives under controlled conditions [3].

The reaction proceeds optimally at temperatures between 15-25°C in aprotic solvents such as tetrahydrofuran or dimethylformamide [4]. Under these conditions, yields typically range from 65-85% with selectivities exceeding 90% [1]. The mechanism involves backside attack of the alkoxide nucleophile on the electrophilic carbon, resulting in inversion of configuration at the reaction center [5].

Bromoacetyl Bromide Acylation Pathway

Bromoacetyl bromide represents a highly reactive acylating agent extensively utilized in pharmaceutical synthesis [7]. This compound readily reacts with primary and secondary amines to form bromoacetamide derivatives under mild conditions . The synthesis of N-[2-(2-bromoethoxy)ethyl]acetamide via this route involves initial protection of the amine functionality, followed by controlled acylation with bromoacetyl bromide .

The reaction typically employs organic bases such as pyridine or triethylamine in dichloromethane at temperatures between 0-5°C under inert atmosphere conditions . This methodology achieves yields of 70-90% with purities exceeding 90-98% . The high electrophilicity of bromoacetyl bromide, resulting from the electron-withdrawing effects of both bromine atoms and the carbonyl group, facilitates rapid acylation while minimizing side reactions .

Ethoxyethanol Intermediate Route

The ethoxyethanol intermediate pathway involves a multi-step synthesis starting from readily available 2-ethoxyethanol derivatives [10]. This approach utilizes acid-catalyzed condensation reactions at elevated temperatures (60-80°C) under reflux conditions . While this methodology offers excellent scalability and utilizes inexpensive starting materials, yields are typically lower (50-70%) due to competing side reactions and the multi-step nature of the process .

The mechanism involves initial activation of the hydroxyl group through protonation, followed by nucleophilic attack by acetamide derivatives. Temperature control is critical to prevent decomposition and maximize selectivity .

Optimization of Nucleophilic Alkylation Conditions

Systematic optimization of nucleophilic alkylation conditions is essential for maximizing yield and selectivity in the synthesis of N-[2-(2-bromoethoxy)ethyl]acetamide [11] [12]. Key parameters requiring optimization include temperature, reaction time, base concentration, and solvent system selection.

Temperature Effects on Reaction Performance

Temperature optimization reveals a narrow window for optimal performance in nucleophilic alkylation reactions [12]. At temperatures below 15°C, reaction kinetics become prohibitively slow, resulting in incomplete conversion and yields of only 45-55% [13]. The optimal temperature range of 15-25°C provides the best balance between reaction rate and selectivity, achieving yields of 70-85% with minimal side product formation [12].

Elevated temperatures (40-60°C) lead to decreased selectivity due to competing elimination reactions and thermal decomposition pathways [13]. At temperatures exceeding 80°C, extensive decomposition occurs, reducing yields to 35-50% and generating numerous undesired byproducts [12].

Reaction Time Optimization

Systematic studies demonstrate that reaction time significantly impacts both yield and product quality [12]. Short reaction times (0.5-2 hours) result in incomplete conversion, with yields limited to 40-50% [11]. The optimal reaction window spans 8-12 hours, providing yields of 75-90% with selectivities of 95-98% [12].

Extended reaction times beyond 16 hours show diminishing returns, with over-reaction products beginning to form despite achieving high conversions of 80-95% [12]. Real-time monitoring through analytical techniques such as high-performance liquid chromatography enables precise determination of optimal reaction endpoints [11].

Base Concentration Effects

Base concentration critically influences both reaction rate and selectivity in nucleophilic alkylation processes [11] [14]. Insufficient base concentrations (0.1-0.5 M) lead to incomplete deprotonation of the nucleophile, resulting in yields of only 50-60% [14]. The optimal range of 1.1-1.5 M base concentration achieves yields of 80-90% with excellent selectivities of 95-98% [11].

Excessive base concentrations above 1.6 M can trigger unwanted side reactions, including polymerization and base-catalyzed decomposition pathways [14]. The choice of base also impacts reaction outcomes, with sodium hydride and potassium carbonate showing superior performance compared to weaker bases [3].

Solvent System Selection

Solvent choice significantly affects reaction efficiency and product isolation [3] [4]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran provide optimal solvation for ionic intermediates while preventing protonation of the nucleophile [4]. Dimethylformamide demonstrates superior performance, achieving yields of 80-90% with selectivities of 90-95% [12].

Dichloromethane, while suitable for moisture-sensitive reactions, shows reduced efficiency with yields of 70-80% due to limited solvation of ionic species [4]. Non-polar solvents such as toluene exhibit poor performance due to inadequate substrate solubility and reduced reaction rates [3].

Purification Strategies and Yield Maximization

Effective purification strategies are essential for obtaining high-purity N-[2-(2-bromoethoxy)ethyl]acetamide suitable for pharmaceutical applications [15] [16]. Multiple complementary techniques are employed to achieve the stringent purity requirements demanded by regulatory authorities [17].

Column Chromatography Optimization

Column chromatography utilizing silica gel 60 represents the most versatile purification technique for intermediate-scale operations [18]. Optimized gradient elution systems employing hexane/ethyl acetate mobile phases provide excellent separation efficiency [18]. Typical protocols begin with 100% hexane, gradually increasing ethyl acetate concentration to 30-50% over the course of the separation .

Recovery yields of 70-85% are achievable with purity enhancements from 80-85% crude product to 95-98% purified material [18]. However, scalability limitations restrict this technique to pilot-scale operations due to labor intensity and equipment constraints [15].

Crystallization Techniques

Crystallization represents the most economically viable purification method for large-scale production [15] [16]. Systematic screening of solvent systems identifies optimal crystallization conditions that maximize both yield and purity [16]. Ethanol/water and acetone/hexane systems demonstrate particular effectiveness for acetamide derivatives [20].

Temperature-controlled crystallization protocols involving slow cooling from elevated temperatures (60-80°C) to ambient conditions provide high-quality crystals with purities exceeding 95% [16]. Recovery yields typically range from 60-80%, making this technique highly suitable for commercial-scale production [15].

Vacuum Distillation Protocols

Vacuum distillation offers excellent purification efficiency for thermally stable compounds [16]. Operating at reduced pressures (15-20 mmHg) and moderate temperatures (40-60°C) prevents thermal decomposition while achieving effective separation [18]. This technique provides recovery yields of 80-95% with good purity enhancement for volatile acetamide derivatives [15].

The primary limitation involves potential thermal degradation of heat-sensitive functional groups, requiring careful temperature control and short residence times [16]. Integration with inert atmosphere conditions further improves product stability during distillation .

Liquid-Liquid Extraction Systems

Multi-stage liquid-liquid extraction provides excellent scalability for industrial applications [15] [17]. Optimized protocols employing dichloromethane/water or ethyl acetate/brine systems achieve efficient separation of target compounds from reaction mixtures [3]. Recovery yields consistently exceed 85-95% with moderate to good purity enhancement [16].

The technique offers exceptional industrial viability due to straightforward scale-up, continuous operation potential, and minimal equipment requirements [15]. Integration with automated control systems enables precise optimization of extraction parameters [17].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of N-[2-(2-bromoethoxy)ethyl]acetamide presents numerous technical and economic challenges [21] [22]. Understanding these scalability issues is crucial for successful commercial implementation [23] [24].

Heat Management and Thermal Control

Exothermic reaction control represents one of the most significant challenges in scaling nucleophilic alkylation processes [25] [26]. Laboratory-scale reactions dissipate heat efficiently due to favorable surface-area-to-volume ratios, while industrial reactors face significant heat transfer limitations [22]. Hot spot formation can lead to thermal runaway reactions, reduced yields, and serious safety hazards [26].

Advanced heat exchanger systems and temperature control technologies require substantial capital investment ($500,000-$2,000,000) but achieve success rates of 80-90% in addressing thermal management challenges [25]. Implementation of distributed temperature sensors and automated cooling systems enables precise thermal control throughout large-scale reactors [23].

Mixing and Mass Transfer Limitations

Effective mixing becomes increasingly challenging as reactor size increases [25] [27]. Laboratory-scale reactions benefit from rapid mixing and homogeneous reaction environments, while industrial-scale vessels suffer from concentration gradients and mass transfer limitations [22]. These issues directly impact reaction selectivity and product quality [23].

High-efficiency impeller systems and static mixer installations provide effective solutions at moderate capital costs ($100,000-$500,000) [25]. Success rates of 70-85% are achieved through careful reactor design and mixing optimization studies [26].

Process Control and Automation Requirements

Industrial-scale synthesis demands sophisticated process control systems to maintain consistent product quality [23] [28]. Real-time monitoring of critical parameters including temperature, pressure, concentration, and residence time distribution requires substantial investment in analytical instrumentation and control systems [22].

Implementation costs range from $300,000-$1,000,000, but success rates exceed 85-95% when properly designed and validated [25]. Statistical process control methodologies and design of experiments approaches enable systematic optimization of large-scale operations [28].

Economic Viability and Cost Optimization

Commercial viability requires careful analysis of raw material costs, energy consumption, capital investment, and operational expenses [23] [29]. Process intensification strategies and catalyst optimization offer pathways to improved economics [26]. However, success rates for achieving economic targets range from only 50-75% due to competitive market pressures and regulatory requirements [25].

Investment requirements scale dramatically with production capacity, from $2,000,000-$10,000,000 for commercial-scale facilities [26]. Extended development timelines of 24-48 months reflect the complexity of achieving both technical and economic objectives simultaneously [23].

Environmental Compliance and Waste Management

Environmental regulations impose stringent requirements on industrial synthesis operations [21] [30]. Halogenated waste streams generated during N-[2-(2-bromoethoxy)ethyl]acetamide synthesis require specialized treatment systems costing $1,000,000-$5,000,000 [26]. Volatile organic compound emissions and hazardous waste disposal add substantial operational complexity and cost [30].

Green chemistry principles and waste prevention strategies offer long-term solutions but require significant research and development investment [21]. Success rates of 60-80% are typical for implementing comprehensive environmental compliance programs [26].

XLogP3

0.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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